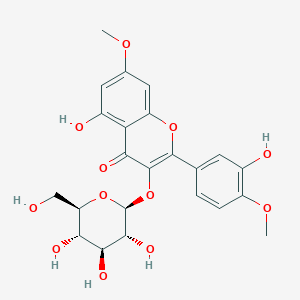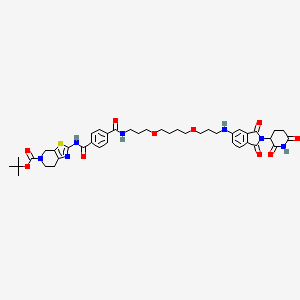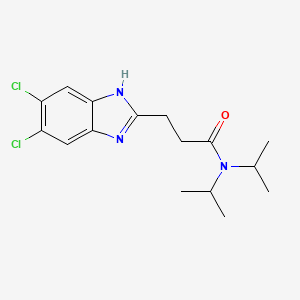
Deoxycytidine triphosphate-15N3 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxycytidine triphosphate-15N3 (dilithium) is a nucleoside triphosphate that is labeled with nitrogen-15 isotopes. It is a derivative of deoxycytidine triphosphate, which is one of the four nucleotides used in the synthesis of deoxyribonucleic acid (DNA). The nitrogen-15 labeling makes it particularly useful in various scientific research applications, including DNA synthesis, real-time polymerase chain reaction (PCR), complementary DNA (cDNA) synthesis, and DNA sequencing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxycytidine triphosphate-15N3 (dilithium) involves the incorporation of nitrogen-15 isotopes into the deoxycytidine triphosphate molecule. This can be achieved through a series of chemical reactions that introduce the nitrogen-15 labeled atoms into the cytosine base of the nucleotide. The reaction conditions typically involve the use of specific reagents and catalysts that facilitate the incorporation of the isotopes without altering the overall structure of the nucleotide .
Industrial Production Methods
Industrial production of deoxycytidine triphosphate-15N3 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to produce large quantities of the compound. The production process is optimized to ensure high purity and yield, making the compound suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
Deoxycytidine triphosphate-15N3 (dilithium) undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the nucleotide.
Hydrolysis: The cleavage of the triphosphate group to release energy.
Base Pairing: The formation of hydrogen bonds with complementary nucleotides during DNA synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving deoxycytidine triphosphate-15N3 (dilithium) include:
Enzymes: Such as DNA polymerase for DNA synthesis.
Buffers: To maintain the pH and ionic strength of the reaction mixture.
Metal Ions: Such as magnesium ions, which are essential cofactors for enzymatic reactions.
Major Products Formed
The major products formed from the reactions involving deoxycytidine triphosphate-15N3 (dilithium) include:
DNA Strands: Synthesized during DNA replication and PCR.
Complementary DNA: Formed during cDNA synthesis.
Scientific Research Applications
Deoxycytidine triphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and synthesis.
Biology: Employed in DNA synthesis, PCR, and sequencing to study genetic material.
Medicine: Utilized in diagnostic techniques and research on genetic disorders.
Industry: Applied in the production of nucleic acid-based products and technologies.
Mechanism of Action
The mechanism of action of deoxycytidine triphosphate-15N3 (dilithium) involves its incorporation into DNA strands during synthesis. The nitrogen-15 labeled nucleotide pairs with its complementary base (guanine) through hydrogen bonding, allowing the DNA polymerase enzyme to extend the DNA strand. The labeled nucleotide serves as a marker, enabling researchers to track and quantify DNA synthesis and other related processes .
Comparison with Similar Compounds
Similar Compounds
Deoxyadenosine triphosphate: Another nucleotide used in DNA synthesis.
Deoxyguanosine triphosphate: A nucleotide that pairs with cytosine during DNA synthesis.
Deoxythymidine triphosphate: A nucleotide that pairs with adenine during DNA synthesis.
Uniqueness
Deoxycytidine triphosphate-15N3 (dilithium) is unique due to its nitrogen-15 labeling, which allows for precise tracking and quantification in various research applications. This isotopic labeling provides a distinct advantage over other nucleotides that do not have such labeling, making it particularly valuable in studies involving nucleic acid metabolism and synthesis .
Properties
Molecular Formula |
C9H14Li2N3O13P3 |
|---|---|
Molecular Weight |
482.1 g/mol |
IUPAC Name |
dilithium;[[[(2R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i10+1,11+1,12+1;; |
InChI Key |
JYCAZSFRQWDZGU-XXWMXETOSA-L |
Isomeric SMILES |
[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])[15N]2C=CC(=[15N]C2=O)[15NH2] |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12369165.png)
![5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B12369167.png)

![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)





![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
